molecular formula C21H22N2O3S2 B12188451 2,6-Dimethyl-4-[3-(2-phenyl-thiazol-4-yl)-benzenesulfonyl]-morpholine

2,6-Dimethyl-4-[3-(2-phenyl-thiazol-4-yl)-benzenesulfonyl]-morpholine

Cat. No.: B12188451
M. Wt: 414.5 g/mol
InChI Key: PSTMTKXQGWCWGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dimethyl-4-[3-(2-phenyl-thiazol-4-yl)-benzenesulfonyl]-morpholine is a complex organic compound that features a morpholine ring substituted with a benzenesulfonyl group and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethyl-4-[3-(2-phenyl-thiazol-4-yl)-benzenesulfonyl]-morpholine typically involves multiple steps. One common approach is to start with the preparation of the thiazole ring, which can be synthesized through the Hantzsch thiazole synthesis. This involves the reaction of α-haloketones with thioamides under acidic conditions .

Next, the benzenesulfonyl group is introduced through sulfonation reactions, typically using sulfonyl chlorides in the presence of a base such as pyridine . The final step involves the coupling of the thiazole and benzenesulfonyl groups to the morpholine ring, which can be achieved through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents .

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyl-4-[3-(2-phenyl-thiazol-4-yl)-benzenesulfonyl]-morpholine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of the benzenesulfonyl group can yield benzene derivatives .

Scientific Research Applications

2,6-Dimethyl-4-[3-(2-phenyl-thiazol-4-yl)-benzenesulfonyl]-morpholine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,6-Dimethyl-4-[3-(2-phenyl-thiazol-4-yl)-benzenesulfonyl]-morpholine involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes or disrupt cellular processes by binding to specific proteins. The exact pathways involved depend on the specific application and the molecular targets being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Dimethyl-4-[3-(2-phenyl-thiazol-4-yl)-benzenesulfonyl]-morpholine is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties. Its combination of a morpholine ring with a thiazole and benzenesulfonyl group makes it a versatile compound for various applications .

Properties

Molecular Formula

C21H22N2O3S2

Molecular Weight

414.5 g/mol

IUPAC Name

2,6-dimethyl-4-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]sulfonylmorpholine

InChI

InChI=1S/C21H22N2O3S2/c1-15-12-23(13-16(2)26-15)28(24,25)19-10-6-9-18(11-19)20-14-27-21(22-20)17-7-4-3-5-8-17/h3-11,14-16H,12-13H2,1-2H3

InChI Key

PSTMTKXQGWCWGT-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC(O1)C)S(=O)(=O)C2=CC=CC(=C2)C3=CSC(=N3)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.